molecular formula C13H12N2O2S B12479031 Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate

Cat. No.: B12479031
M. Wt: 260.31 g/mol
InChI Key: QPQNYVPJKBQKPR-UHFFFAOYSA-N
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Description

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate is an organic compound that features a benzoate ester linked to a pyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with pyrimidine-4-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The pyrimidinylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(pyrimidin-2-ylsulfanyl)methyl]benzoate
  • Methyl 4-[(pyridin-4-ylsulfanyl)methyl]benzoate
  • Methyl 4-[(pyridin-2-ylsulfanyl)methyl]benzoate

Uniqueness

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate is unique due to the specific positioning of the pyrimidinylsulfanyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Biological Activity

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzoate moiety linked to a pyrimidine derivative through a sulfanyl group. The synthesis typically involves the reaction of benzoic acid derivatives with pyrimidine-based compounds, which can be optimized for yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Notably, it has been shown to inhibit:

  • Nitric Oxide Synthase (iNOS) : This inhibition reduces the production of nitric oxide, a mediator involved in inflammatory responses.
  • Cyclooxygenase-2 (COX-2) : By inhibiting COX-2, the compound may decrease prostaglandin synthesis, further contributing to its anti-inflammatory effects.

1. Antitumor Activity

Recent studies have indicated that modifications in the benzoate structure can enhance cytotoxicity against various cancer cell lines. For instance, in vitro studies demonstrated that this compound exhibits significant inhibitory effects on human leukemia cells, with IC50 values indicating potent antitumor properties.

2. Enzyme Inhibition

The compound acts as a competitive inhibitor for certain kinases involved in cancer progression. Kinetic studies revealed that it binds effectively to the active sites of these enzymes, preventing substrate access and catalytic activity.

3. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Antitumor Effects

A study published in the European Journal of Medicinal Chemistry investigated several methyl benzoate derivatives for their cytotoxic effects on human leukemia cells. The results indicated that specific structural modifications led to enhanced inhibitory effects on cell proliferation, with some derivatives demonstrating IC50 values significantly lower than standard chemotherapeutics.

Case Study 2: Enzyme Inhibition Mechanism

A detailed kinetic study demonstrated that this compound acts as a competitive inhibitor for a specific kinase involved in cancer cell signaling pathways. Molecular docking studies supported these findings by illustrating the binding affinity of the compound to the enzyme's active site.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Methyl 2-Halo-4-Substituted BenzoatesAnticancerInhibition of carbonic anhydrase
4-Methylbenzylidene CamphorEndocrine disruptionHormonal interference
Methyl BenzoateInsecticideDisruption of insect nervous system

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

methyl 4-(pyrimidin-4-ylsulfanylmethyl)benzoate

InChI

InChI=1S/C13H12N2O2S/c1-17-13(16)11-4-2-10(3-5-11)8-18-12-6-7-14-9-15-12/h2-7,9H,8H2,1H3

InChI Key

QPQNYVPJKBQKPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC=NC=C2

Origin of Product

United States

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